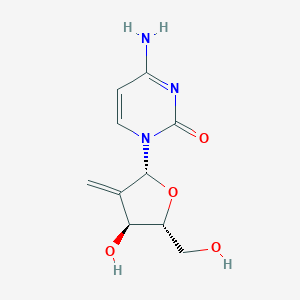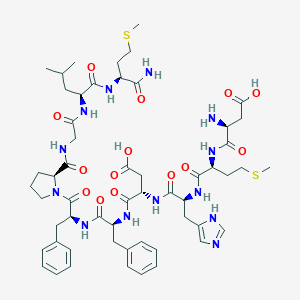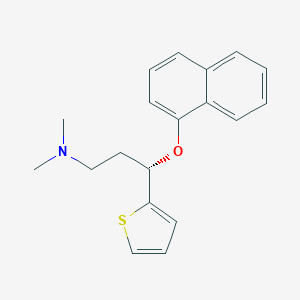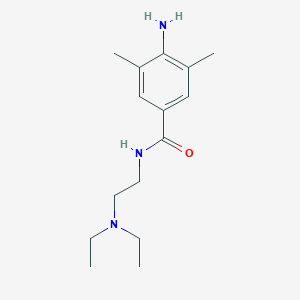
2'-Deoxy-2'-methylenecytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-2'-methylenecytidine (dMCD) is a synthetic nucleoside analog that has attracted significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to cytidine, a nucleoside found in RNA and DNA, but with a methylene group instead of a hydroxyl group at the 2' position. This modification makes dMCD resistant to degradation by nucleases and allows it to selectively target cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
DMCD acts as a chain terminator in DNA and RNA synthesis, inhibiting the elongation of the nucleic acid chain. Its mechanism of action is similar to that of other nucleoside analogs, such as 5-fluorouracil and cytarabine. 2'-Deoxy-2'-methylenecytidine is incorporated into the growing nucleic acid chain by the cellular machinery, but its methylene group prevents further elongation, leading to the termination of the chain.
Biochemische Und Physiologische Effekte
DMCD has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. Its incorporation into DNA and RNA leads to the inhibition of cell division and proliferation, ultimately leading to cell death. 2'-Deoxy-2'-methylenecytidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2'-Deoxy-2'-methylenecytidine is its fluorescent properties, which allow for the visualization of RNA in living cells. This technique has several advantages over traditional methods, such as in situ hybridization, including higher sensitivity and specificity. However, 2'-Deoxy-2'-methylenecytidine has several limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its use as a chain terminator can lead to off-target effects and toxicity in vivo.
Zukünftige Richtungen
There are several potential future directions for 2'-Deoxy-2'-methylenecytidine research. One area of interest is the development of new synthetic methods to improve yield and purity. Another area is the optimization of 2'-Deoxy-2'-methylenecytidine as a fluorescent probe for RNA imaging, including the development of new derivatives with improved properties. Additionally, there is potential for the use of 2'-Deoxy-2'-methylenecytidine in combination with other nucleoside analogs for cancer therapy, as well as the exploration of its anti-inflammatory effects in vivo.
Synthesemethoden
The synthesis of 2'-Deoxy-2'-methylenecytidine involves the reaction of 2'-deoxyuridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Michael addition followed by an elimination reaction to form the final product. This method has been optimized to yield high purity 2'-Deoxy-2'-methylenecytidine with good yields.
Wissenschaftliche Forschungsanwendungen
DMCD has several potential applications in scientific research. One of the most promising is its use as a fluorescent probe for RNA imaging. 2'-Deoxy-2'-methylenecytidine can be incorporated into RNA molecules using standard chemical synthesis methods, and its fluorescence properties allow for the visualization of RNA in living cells. This technique has been used to study RNA localization, trafficking, and turnover in various cell types.
Eigenschaften
CAS-Nummer |
119804-96-5 |
|---|---|
Produktname |
2'-Deoxy-2'-methylenecytidine |
Molekularformel |
C10H13N3O4 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1 |
InChI-Schlüssel |
PULHLIOPJXPGJN-BWVDBABLSA-N |
Isomerische SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Synonyme |
1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine 2'-deoxy-2'-methylenecytidine 2'-deoxy-2'-methylidenecytidine 2'-methyl-2'-deoxyidenecytidine 2'-methyl-2'-deoxyidenecytidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
